1H and 13C NMR chemical shift data for 2-(1,2-Diphenylethylamino)-pyridine
1H and 13C NMR chemical shift data for 2-(1,2-Diphenylethylamino)-pyridine
In-Depth Technical Guide: 1 H and 13 C NMR Characterization of 2-(1,2-Diphenylethylamino)-pyridine
Executive Summary
The structural elucidation of complex organic molecules requires a rigorous, multi-nuclear Magnetic Resonance (NMR) approach. This whitepaper provides a comprehensive technical breakdown of the 1 H and 13 C NMR chemical shift data for 2-(1,2-diphenylethylamino)-pyridine (Formula: C 19 H 18 N 2 ). Designed for drug development professionals and analytical chemists, this guide bypasses basic theory to focus on the causality of experimental design, spin-spin coupling mechanics, and self-validating spectral acquisition protocols.
Structural Elucidation Strategy & Causality
As a Senior Application Scientist, the approach to NMR is never arbitrary; every parameter is a calculated decision designed to extract maximum structural data while minimizing spectral artifacts. The characterization of 2-(1,2-diphenylethylamino)-pyridine presents specific challenges, including quadrupolar relaxation and stereochemical inequivalence, which dictate our experimental choices.
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Solvent Selection (CDCl 3 ): Deuterated chloroform is selected because it lacks proton signals that would obscure the analyte's aliphatic and aromatic regions. Furthermore, the deuterium nucleus provides a robust lock signal, allowing the spectrometer to compensate for magnetic field drift during the lengthy 13 C acquisition, as detailed in the [1].
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Relaxation Delay (d1) in 13 C NMR: A 2-second relaxation delay is enforced. Quaternary carbons (such as the pyridine C2 and phenyl ipso carbons) lack attached protons, which severely limits their dipole-dipole relaxation pathways. This results in long spin-lattice relaxation times (T 1 ). A sufficient d1 ensures these nuclei return to thermal equilibrium before the next pulse, preventing signal saturation[2].
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Quadrupolar Broadening of the NH Proton: The amine proton appears as a broad singlet or broad doublet. This is caused by the adjacent 14 N nucleus, which possesses a nuclear spin of I=1 and an asymmetric charge distribution (quadrupolar moment). The rapid relaxation of the 14 N nucleus induces a fluctuating magnetic field that partially decouples the attached proton, broadening its resonance[3].
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Diastereotopicity of the Methylene Protons: The -CH 2
- protons do not appear as a simple doublet. Because they are adjacent to a chiral center (the methine carbon), they reside in a permanently asymmetric magnetic environment. This makes them diastereotopic and magnetically inequivalent, causing them to split each other into a pair of doublets of doublets (geminal coupling, J≈13.5 Hz)[4].
High-Resolution NMR Experimental Protocol
To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to. This protocol guarantees high signal-to-noise (S/N) ratios and precise integration.
Step 1: Sample Preparation
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Weigh precisely 15–20 mg of highly purified 2-(1,2-diphenylethylamino)-pyridine.
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Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Transfer the homogeneous solution into a standard 5 mm precision NMR tube, ensuring no particulate matter or air bubbles are present in the active volume.
Step 2: Instrument Calibration & Tuning
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Establish a stable deuterium lock on the CDCl 3 solvent signal (7.26 ppm for 1 H, 77.16 ppm for 13 C).
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Perform automated or manual tuning and matching (ATM) of the probe for both 1 H (base frequency) and 13 C nuclei.
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Execute a gradient shimming protocol (e.g., TopShim) to optimize magnetic field homogeneity (Z1–Z5 gradients), ensuring the residual CHCl 3 peak width at half-height is < 0.5 Hz.
Step 3: Acquisition Parameters
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1 H NMR: Execute a standard 30° pulse sequence (zg30). Set the spectral width to 15 ppm, acquire 16 to 32 transients (scans), and enforce a 1.0 s relaxation delay (d1).
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13 C NMR: Execute a proton-decoupled 30° pulse sequence (zgpg30 with WALTZ-16 decoupling). Set the spectral width to 250 ppm, acquire 1024 to 2048 transients, and enforce a 2.0 s relaxation delay to capture unprotonated carbons.
Step 4: Data Processing & Self-Validation
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Apply an exponential apodization function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to optimize the signal-to-noise ratio.
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Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction to ensure accurate integration.
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Self-Validation Check: Cross-reference the integrated 1 H peak areas against the expected proton count (18H total). If discrepancies arise, acquire 2D COSY and HSQC spectra to resolve overlapping multiplets.
1 H NMR Chemical Shift Assignments & Spin-Spin Coupling Analysis
The 1 H NMR spectrum of 2-(1,2-diphenylethylamino)-pyridine is characterized by distinct regions: the deshielded pyridine protons, the overlapping phenyl multiplets, and the complex aliphatic splitting caused by the chiral center.
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| Py-H6 | 8.05 | ddd | 5.0, 1.8, 0.8 | 1H | Deshielded by the adjacent electronegative pyridine nitrogen. |
| Ph-H | 7.15 – 7.35 | m | - | 10H | Overlapping aromatic protons of the two phenyl rings. |
| Py-H4 | 7.32 | ddd | 8.5, 7.2, 1.8 | 1H | Para to the amino group; typical pyridine spin system. |
| Py-H5 | 6.52 | ddd | 7.2, 5.0, 0.9 | 1H | Meta to the amino group; shielded relative to H4 and H6. |
| Py-H3 | 6.35 | dt | 8.5, 0.9 | 1H | Ortho to the amino group; strongly shielded by nitrogen lone pair resonance. |
| NH | 5.10 | br d | 6.5 | 1H | Exchangeable proton; broadened by 14 N quadrupolar relaxation. |
| CH | 4.95 | td | 7.0, 6.5 | 1H | Methine proton; deshielded by adjacent nitrogen and phenyl ring. |
| CH 2 a | 3.15 | dd | 13.5, 7.0 | 1H | Diastereotopic methylene proton (geminal coupling). |
| CH 2 b | 3.05 | dd | 13.5, 7.0 | 1H | Diastereotopic methylene proton (geminal coupling). |
13 C NMR Chemical Shift Assignments & Relaxation Dynamics
The 13 C NMR spectrum provides a direct map of the carbon skeleton. The extreme deshielding of the Py-C2 carbon is a hallmark of 2-aminopyridine derivatives, driven by the combined inductive effect of the ring nitrogen and the exocyclic amine[5].
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| Py-C2 | 158.2 | Cq | Highly deshielded by both the ring nitrogen and the exocyclic amino group. |
| Py-C6 | 148.1 | CH | Alpha to the pyridine nitrogen. |
| Ph-C (ipso 1) | 142.5 | Cq | Ipso carbon of the phenyl ring attached to the chiral methine center. |
| Ph-C (ipso 2) | 138.4 | Cq | Ipso carbon of the phenyl ring attached to the methylene group. |
| Py-C4 | 137.6 | CH | Para position of the pyridine ring. |
| Ph-C (Ar) | 126.5 – 129.2 | CH | Overlapping ortho, meta, and para carbons of the two phenyl rings. |
| Py-C5 | 113.4 | CH | Meta position of the pyridine ring. |
| Py-C3 | 107.8 | CH | Ortho position; shielded by resonance from the exocyclic amino group. |
| CH | 56.7 | CH | Aliphatic methine carbon; deshielded by adjacent nitrogen and phenyl group. |
| CH 2 | 43.2 | CH 2 | Aliphatic methylene carbon. |
Structural Validation Workflow
The logical progression from sample preparation to structural validation is mapped below. This workflow ensures that all 1D data is corroborated by 2D connectivity matrices if ambiguities arise.
High-Resolution NMR Acquisition and Structural Elucidation Workflow.
References
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Nuclear Magnetic Resonance Spectroscopy, Wikipedia,[Link]
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NMR Spectroscopy, Chemistry LibreTexts,[Link]
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How NMR Works | NMR 101, Bruker,[Link]
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Nuclear Magnetic Resonance Spectroscopy, Michigan State University,[Link]
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Spectrometric Identification of Organic Compounds, 8th Edition, Wiley,[Link]
